molecular formula C8H7ClN2 B1440704 2-(5-Amino-2-chlorophenyl)acetonitrile CAS No. 850451-72-8

2-(5-Amino-2-chlorophenyl)acetonitrile

Cat. No. B1440704
M. Wt: 166.61 g/mol
InChI Key: HFHGPZBZORSWGQ-UHFFFAOYSA-N
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Description

“2-(5-Amino-2-chlorophenyl)acetonitrile”, also known as “5-amino-2-chlorobenzonitrile (5-ACBN)”, is an organic compound that has various applications in chemical research . It is a colorless solid and has been widely studied for its potential uses in the synthesis of other compounds.


Synthesis Analysis

This compound serves as a precursor in the synthesis of various antimicrobial agents. A study highlighted the synthesis of formazans from a Mannich base derived from 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole.


Molecular Structure Analysis

The molecular formula of “2-(5-Amino-2-chlorophenyl)acetonitrile” is C8H7ClN2 . The InChI code is 1S/C8H7ClN2/c9-8-2-1-7 (11)5-6 (8)3-4-10/h1-2,5H,3,11H2 .


Chemical Reactions Analysis

The compound’s role extends into the electrochemical field, where its derivatives have been studied for their electrooxidation properties. For example, the electrooxidation of 2-amino-3-cyano-4-phenylthiophene, a related compound, on platinum electrodes in acetonitrile, led to the discovery of a new class of photoluminescent materials.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 166.61 . It is a solid in physical form . The melting point is between 94 - 96 degrees Celsius .

Scientific Research Applications

Synthesis of Antimicrobial Agents

2-(5-Amino-2-chlorophenyl)acetonitrile serves as a precursor in the synthesis of various antimicrobial agents. A study highlighted the synthesis of formazans from a Mannich base derived from 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole. These compounds showcased moderate antimicrobial activity against bacteria such as Escherichia coli and Salmonella typhi, and fungi including Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014).

Electrochemical and Photoluminescent Materials

The compound's role extends into the electrochemical field, where its derivatives have been studied for their electrooxidation properties. For example, the electrooxidation of 2-amino-3-cyano-4-phenylthiophene, a related compound, on platinum electrodes in acetonitrile, led to the discovery of a new class of photoluminescent materials. This process involves the formation of cation radicals followed by chemical coupling to produce dimers, exhibiting absorbance and photoluminescence properties (Ekinci et al., 2000).

Antitumor Activity

Another important application is in the synthesis of compounds with potential antitumor activity. Novel 2-aminothiophene derivatives synthesized using Gewald methodology, based on 5-acetyl-4-((4-acetylphenyl)amino)-2-aminothiophene-3-carbonitrile scaffolds, were evaluated against human tumor cell lines, including hepatocellular carcinoma (HEPG-2) and mammary gland breast cancer (MCF-7). These compounds showed promising results in inhibiting tumor cell growth, highlighting the potential for 2-(5-Amino-2-chlorophenyl)acetonitrile derivatives in cancer therapy (Khalifa & Algothami, 2020).

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed, inhaled, or comes in contact with skin . It may cause eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin, eyes or clothing, and ensuring adequate ventilation .

properties

IUPAC Name

2-(5-amino-2-chlorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c9-8-2-1-7(11)5-6(8)3-4-10/h1-2,5H,3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHGPZBZORSWGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50694256
Record name (5-Amino-2-chlorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Amino-2-chlorophenyl)acetonitrile

CAS RN

850451-72-8
Record name (5-Amino-2-chlorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspended solution of (2-Chloro-5-nitro-phenyl)-acetonitrile (4.0 g, 20.0 mmol) in EtOH (10 mL) is added a solution of Sn(II)Cl2 (15.36 g, 81.0 mmol) in concentrated HCl (14 mL) at 75° C. After the mixture is stirred for 30 minutes at 75° C., the mixture is diluted with EtOAc and neutralized with K2CO3 until a pH of 8 is achieved. The organic layer is washed with saturated K2CO3, brine and dried, filtered and concentrated to give crude product, which is purified by recrystallization with CH2Cl2/EtOAc/Hexane to give the title intermediate as a solid (3.04 g, 89.7%).
Quantity
4 g
Type
reactant
Reaction Step One
[Compound]
Name
Sn(II)Cl2
Quantity
15.36 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
89.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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